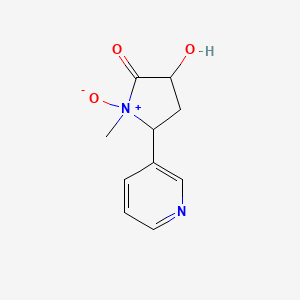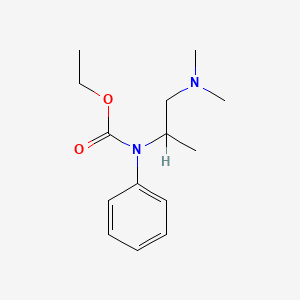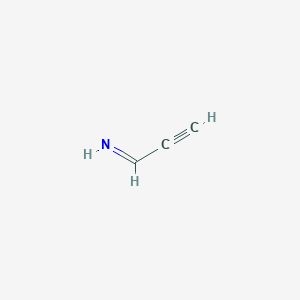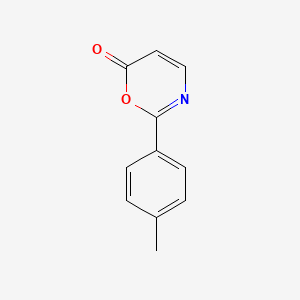
2-(4-Methylphenyl)-6H-1,3-oxazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-6H-1,3-oxazin-6-one is an organic compound that belongs to the oxazinone family This compound is characterized by the presence of an oxazinone ring fused with a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-6H-1,3-oxazin-6-one typically involves the reaction of 4-methylbenzoyl chloride with urea under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazinone ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the stability of the intermediate and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and automated control of temperature and pressure. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can also enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
2-(4-Methylphenyl)-6H-1,3-oxazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxazinone ring, where nucleophiles like amines or thiols replace specific groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids
Reduction: Formation of alcohols and amines
Substitution: Formation of substituted oxazinones
科学的研究の応用
2-(4-Methylphenyl)-6H-1,3-oxazin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(4-Methylphenyl)-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
2-(4-Methylphenyl)-6H-1,3-oxazin-6-one can be compared with other similar compounds, such as:
4-Methylpropiophenone: An intermediate in organic synthesis with similar structural features but different reactivity and applications.
Thiazoles: Compounds with a thiazole ring that exhibit diverse biological activities, including antimicrobial and anticancer properties.
Ethers: Organic compounds with an oxygen atom between two alkyl groups, used in various industrial applications.
特性
CAS番号 |
91813-54-6 |
|---|---|
分子式 |
C11H9NO2 |
分子量 |
187.19 g/mol |
IUPAC名 |
2-(4-methylphenyl)-1,3-oxazin-6-one |
InChI |
InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)11-12-7-6-10(13)14-11/h2-7H,1H3 |
InChIキー |
JTIPSURJELIFBU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


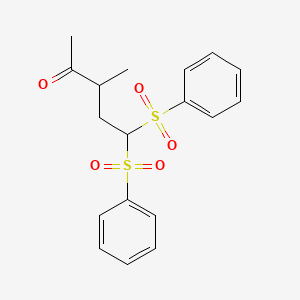
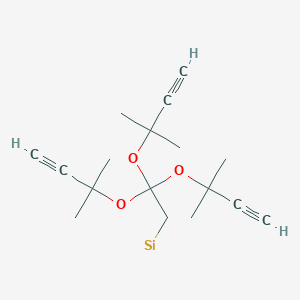

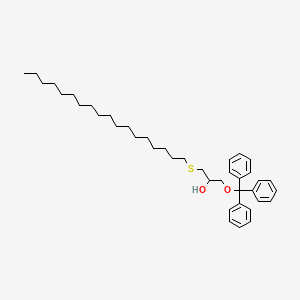
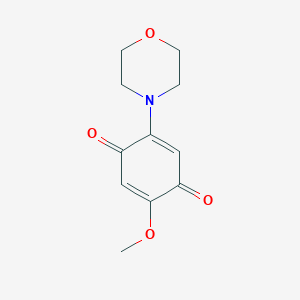
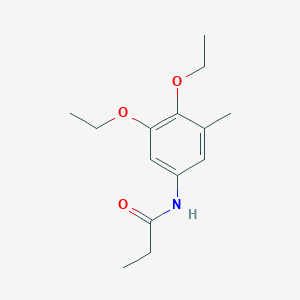
![3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B14363527.png)
![9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane](/img/structure/B14363532.png)
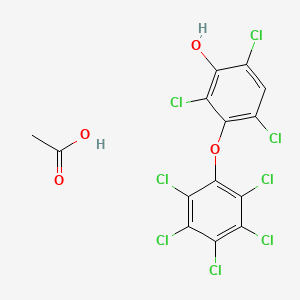
![2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one](/img/structure/B14363546.png)
![3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine](/img/structure/B14363553.png)
